1-(2-methoxy-4-nitrophenyl)-1H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c1-16-8-4-6(13(14)15)2-3-7(8)12-5-9-10-11-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBTZPNPWNQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methoxy 4 Nitrophenyl 1h Tetrazole and Analogous 1 Aryl 1h Tetrazoles
Foundational Synthetic Approaches to 1H-Tetrazoles
The construction of the 1H-tetrazole ring system is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches are broadly categorized into those that form the ring through cycloaddition reactions and those that rely on the condensation of multiple components in a single pot.
1,3-Dipolar Cycloaddition Reactions of Azides with Nitriles
One of the most direct and widely employed methods for the synthesis of tetrazoles is the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. acs.orgnih.govnih.gov This reaction, a type of 1,3-dipolar cycloaddition, forms the five-membered tetrazole ring by combining the three nitrogen atoms of the azide with the carbon-nitrogen triple bond of the nitrile. acs.orgnih.govnih.gov The reaction can be performed with either organic azides or azide salts, with the choice of reactants and conditions influencing the reaction mechanism and the nature of the resulting tetrazole product. acs.org When an organic azide is used, only highly activated nitriles are typically effective, leading regioselectively to 1-substituted tetrazoles. acs.org Conversely, the use of azide salts is more broadly applicable to a wider range of nitriles. acs.org
The mechanism of the azide-nitrile cycloaddition has been a subject of considerable discussion, with evidence supporting both concerted and stepwise pathways depending on the reaction conditions and the nature of the reactants. acs.orgnih.gov
In the case of organic azides reacting with activated nitriles, a concerted [3+2] cycloaddition is the generally accepted mechanism. acs.org This pathway involves a single transition state where the new carbon-nitrogen and nitrogen-nitrogen bonds are formed simultaneously. nih.gov Computational studies using density functional theory (DFT) have supported the concerted nature of this process for nonionic azides. acs.org
When azide salts are used, the mechanism becomes more complex and can proceed through either a concerted or a stepwise pathway. acs.org In nonprotic solvents, two possibilities exist: a direct [3+2] cycloaddition or a two-step sequence involving nucleophilic attack of the azide on the nitrile followed by ring closure. acs.org Theoretical calculations have suggested that a previously unsuspected nitrile activation step can lead to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. acs.orgnih.gov In the presence of a proton source, the reaction is thought to proceed in a stepwise manner, initiated by the activation of the nitrile by the acid. acs.org This activation makes the nitrile more susceptible to nucleophilic attack by the azide. youtube.com The debate continues, with some studies suggesting that concerted and stepwise pathways can be in close competition. researchgate.net
| Reactant Type | Predominant Mechanism | Key Characteristics |
|---|---|---|
| Organic Azides | Concerted [3+2] Cycloaddition | Single transition state, regioselective formation of 1-substituted tetrazoles. acs.org |
| Azide Salts (Nonprotic Solvents) | Concerted or Stepwise | Can proceed via direct cycloaddition or a two-step nucleophilic attack followed by cyclization. acs.org |
| Azide Salts (Protic Solvents) | Stepwise | Involves activation of the nitrile by a proton source, followed by nucleophilic attack of the azide. acs.org |
To overcome the often high activation barrier associated with the azide-nitrile cycloaddition, various strategies have been developed to activate the nitrile component. nih.govacs.org This activation renders the nitrile more electrophilic and thus more reactive towards the azide nucleophile.
Lewis acids, such as zinc and aluminum salts, are commonly employed to activate the nitrile. organic-chemistry.org The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the subsequent attack by the azide. youtube.com This approach has been shown to be effective in various solvents, including water. organic-chemistry.org Similarly, Brønsted acids can protonate the nitrile nitrogen, leading to an activated intermediate that readily undergoes cyclization. youtube.comorganic-chemistry.org
In addition to traditional acid catalysis, organocatalysts have also been developed. For instance, an in situ generated organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has been shown to accelerate the azide-nitrile coupling by activating the nitrile substrate. organic-chemistry.org Metal complexes, such as those of cobalt(II), can also catalyze the reaction, with the proposed mechanism involving the initial coordination of either the azide or the nitrile to the metal center. nih.govacs.org Nanoparticles, such as zinc oxide, can also act as heterogeneous catalysts, with the Lewis acidic sites on their surface activating the nitrile's triple bond. rsc.org
Multi-Component Condensation Reactions for 1-Substituted Tetrazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of 1-substituted tetrazoles. nih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants.
A widely used multi-component reaction for the synthesis of 1-substituted 1H-tetrazoles involves the condensation of a primary amine, triethyl orthoformate, and an azide salt, typically sodium azide. nih.govacs.orgresearchgate.net This one-pot synthesis is a convenient method for preparing a diverse range of 1-aryl and 1-alkyl tetrazoles. researchgate.netnih.gov The reaction is often carried out in the presence of an acid catalyst, such as acetic acid or ytterbium triflate, and can be performed under conventional heating or with microwave irradiation to accelerate the reaction. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through the initial formation of an imidate from the amine and triethyl orthoformate, which then reacts with the azide to form the tetrazole ring. researchgate.net This method has been shown to be applicable to a variety of primary amines with both electron-donating and electron-withdrawing substituents. acs.org
| Reactants | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|
| Primary Amine, Triethyl Orthoformate, Sodium Azide | Acid catalyst (e.g., Yb(OTf)₃, Acetic Acid) | 1-Substituted 1H-Tetrazole | One-pot synthesis, applicable to a wide range of amines. organic-chemistry.orgresearchgate.net |
| Primary Amine, Triethyl Orthoformate, Trimethylsilyl Azide | Acid catalyst | 1-Substituted 1H-Tetrazole | Variation using a different azide source. nih.gov |
A notable variation of the multi-component condensation reaction utilizes trimethylsilyl azide (TMSN₃) as the azide source in place of sodium azide. nih.govresearchgate.net The use of TMSN₃ can offer advantages in terms of solubility in organic solvents and milder reaction conditions. The reaction between isocyanides and trimethylsilyl azide in the presence of an acid catalyst and methanol (B129727) provides a route to 1-substituted tetrazoles. researchgate.net This process is thought to involve the in situ formation of hydrazoic acid, which then undergoes a [3+2] cycloaddition with the acid-activated isocyanide. researchgate.net The Ugi-azide reaction, a variation of the Ugi multi-component reaction, also employs an azide source, often hydrazoic acid generated in situ, to produce 1,5-disubstituted tetrazoles. mdpi.com
Catalytic Systems in the Synthesis of 1-Aryl-1H-tetrazoles
The synthesis of 1-aryl-1H-tetrazoles, including 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole, is typically achieved through the cyclization of an aryl amine, an orthoformate, and an azide source. The efficiency of this transformation is heavily reliant on the catalytic system employed. Modern catalysis has introduced a variety of methods that offer improvements in yield, reaction time, and environmental impact over traditional protocols.
Nanomaterial-Mediated Synthesis
The advent of nanotechnology has provided a significant boost to catalytic science, offering materials with high surface-area-to-volume ratios and unique electronic properties. researchgate.net These nanocatalysts have proven to be highly efficient for synthesizing tetrazole derivatives. researchgate.netthieme-connect.com
Copper Nanoparticles: Copper-based nanocatalysts are particularly noteworthy. For instance, a novel heterogeneous catalyst, Fe3O4@SiO2-Im(Br)-SB-Cu(II), has been developed for the synthesis of 1-aryl-1H-tetrazole derivatives in water, demonstrating high efficiency at mild temperatures. nih.gov The synergy between the copper(II) metallic center and an imidazolium (B1220033) ion is believed to be key to its catalytic effectiveness. nih.gov Recyclable CuO nanoparticles have also been effectively used to catalyze the microwave-assisted (3+2) cycloaddition reaction between nitriles and sodium azide to form 5-substituted 1H-tetrazoles. researchgate.net
CoFe2O4 Nanoparticles: Magnetic nanoparticles such as cobalt ferrite (B1171679) (CoFe2O4) have been employed as catalysts, offering the significant advantage of easy separation from the reaction mixture using an external magnet, which facilitates catalyst reuse. thieme-connect.com
Nano-TiCl4.SiO2: A solid Lewis acid catalyst, nano-TiCl4·SiO2, synthesized from nano-SiO2 and TiCl4, has been shown to be an extremely efficient catalyst for preparing 5-substituted 1H-tetrazole derivatives. researchgate.net This heterogeneous catalyst is simple to synthesize, environmentally benign, and can be conveniently recovered and reused multiple times without significant loss of activity. researchgate.net
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | One-pot, three-component synthesis of 1-aryl-1H-tetrazoles | High efficiency in aqueous medium, mild temperatures, reusability | nih.gov |
| CuO Nanoparticles | Microwave-assisted (3+2) cycloaddition | Cost-effective, rapid synthesis, reusable | researchgate.net |
| Nano-TiCl4·SiO2 | Synthesis of 5-substituted 1H-tetrazoles | Highly efficient, reusable, environmentally benign | researchgate.net |
| CoFe2O4 Nanoparticles | General tetrazole synthesis | Magnetic, easily separable and reusable | thieme-connect.com |
Transition Metal-Catalyzed Protocols
Transition metals, in various forms, are widely used as catalysts in organic synthesis due to their ability to activate substrates and facilitate bond formation.
Cu(II): Copper(II) complexes have been effectively utilized. A Schiff base coordinated Cu(II) complex attached to Fe3O4@SiO2 nanoparticles serves as an efficient catalyst for synthesizing 1-aryl 1H-tetrazole derivatives from anilines, triethyl orthoformate, and sodium azide in water. nih.gov The plausible mechanism involves the activation of triethyl orthoformate by the N3-coordinated Cu(II) nanocatalyst. nih.gov
Co(II): Cobalt(II) complexes with tetradentate ligands have demonstrated excellent activity for the synthesis of 5-substituted 1H-tetrazoles via the [3+2]-cycloaddition of sodium azide to aryl nitriles under mild, homogeneous conditions. nih.govacs.org This represents the first instance of cobalt complexes being used for this "click chemistry" reaction in a homogeneous system, achieving nearly quantitative yields for many substrates. nih.govacs.org Cobalt salts have also been used to promote the regioselective synthesis of aryl tetrazole amines from thiourea (B124793) precursors. ias.ac.in
Fe(III)Cl3: Inexpensive and environmentally friendly iron(III) chloride (FeCl3) has been reported as an effective catalyst for the one-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. scirp.org This method involves a three-component condensation of an amine, triethyl orthoformate, and trimethylsilyl azide under solvent-free conditions, providing excellent yields. scirp.org The Lewis acidity of FeCl3 is crucial for activating the ethoxy groups of the orthoformate, thereby promoting the cyclization process. scirp.org Additionally, FeCl3–SiO2 has been used as a reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net
Yb(OTf)3: Ytterbium(III) triflate (Yb(OTf)3) has been successfully used to catalyze the reaction between amines, triethyl orthoformate, and sodium azide to produce 1-substituted 1H-1,2,3,4-tetrazole compounds in good yields. organic-chemistry.org
| Catalyst | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Cu(II) (on Fe3O4@SiO2) | Aniline (B41778), Triethyl orthoformate, Sodium azide | Water, 40 °C | Heterogeneous, reusable, eco-friendly | nih.gov |
| Co(II) complex | Aryl nitrile, Sodium azide | DMSO, 110 °C | Homogeneous, high yields, mild conditions | acs.org |
| Fe(III)Cl3 | Amine, Triethyl orthoformate, Trimethylsilyl azide | Solvent-free, 70 °C | Inexpensive, high yields, solvent-free | scirp.org |
| Yb(OTf)3 | Amines, Triethyl orthoformate, Sodium azide | - | Good yields | organic-chemistry.org |
Zeolite-Based Heterogeneous Catalysis
Zeolites are crystalline aluminosilicates with a porous structure, making them excellent solid acid catalysts. Their use in organic synthesis aligns with green chemistry principles due to their stability, reusability, and non-corrosive nature.
CoY Zeolite: Cobalt-exchanged Y-type zeolite (CoY) has been reported as a simple and efficient heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. acs.org This atom-economical protocol features aerobic and milder reaction conditions, avoids additives, and allows for the recovery and reuse of the catalyst with consistent activity. acs.org
Natrolite Zeolite: Natural zeolites, such as natrolite, have also been employed as effective catalysts for preparing arylaminotetrazoles, offering advantages like high yields, simple methodology, and short reaction times. nih.gov
Advanced Synthetic Strategies Applicable to this compound
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates and improve yields compared to conventional heating methods. thieme-connect.com This technique has been successfully applied to the synthesis of aryl and vinyl tetrazoles from the corresponding nitriles via cycloaddition reactions. thieme-connect.com The reaction times can be reduced from hours or even days to mere minutes. thieme-connect.com For example, the microwave-assisted preparation of aryl tetrazoles from aryl halides has been demonstrated, and even one-pot transformations directly from aryl halides to aryl tetrazoles are possible. thieme-connect.com This enhanced efficiency is a significant advantage for the synthesis of compounds like this compound.
Green Chemistry Principles and Environmentally Benign Catalytic Systems
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In tetrazole synthesis, this is manifested in several ways:
Benign Solvents: Efforts have been made to replace hazardous organic solvents like DMF with more environmentally friendly alternatives such as water or ethanol, or to conduct reactions under solvent-free conditions. researchgate.netnih.govscirp.org
Atom Economy: One-pot, multicomponent reactions (MCRs) are inherently more sustainable as they combine several steps into a single operation, reducing waste, energy consumption, and time. nih.gov
Safer Reagents: Research into azide-free synthetic routes for 1-aryl-1H-tetrazoles, such as using diformylhydrazine in aqueous conditions, addresses the safety challenges associated with the use of azides. nih.gov
The integration of these principles into the synthesis of this compound and its analogs is crucial for developing sustainable and economically viable manufacturing processes.
Post-Synthetic Derivatization and Functionalization of Tetrazole Scaffolds
Post-synthetic modification is a powerful strategy for creating diverse molecular architectures from a common intermediate. Once the 1-aryl-1H-tetrazole core is assembled, both the aryl substituent and the tetrazole ring itself can be subjected to further chemical transformations to fine-tune the molecule's properties.
For a compound like this compound, the nitro group on the phenyl ring is a prime site for post-synthetic modification. The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis. masterorganicchemistry.com This conversion is significant because it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can then serve as a handle for a wide array of subsequent reactions. masterorganicchemistry.com
The resulting aniline derivative, 1-(4-amino-2-methoxyphenyl)-1H-tetrazole, is a versatile intermediate. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then participate in various Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.
Several well-established methods are available for the reduction of aromatic nitro compounds, each with its own advantages regarding selectivity, mildness, and functional group tolerance. wikipedia.orgcommonorganicchemistry.com Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst System | Typical Conditions | Notes |
| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure. | Highly efficient and clean, but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com |
| Iron (Fe) powder / HCl or Acetic Acid | Ethanol/water, reflux. | A classic, cost-effective method often used in industrial-scale synthesis. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol. | A mild reagent capable of reducing nitro groups in the presence of other reducible functionalities. wikipedia.org |
| Zinc (Zn) powder / Acetic Acid or NH₄Cl | Aqueous or alcoholic solvents. | Provides a mild method for reduction. Using zinc with aqueous ammonium (B1175870) chloride can lead to the formation of a hydroxylamine (B1172632) intermediate. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/organic biphasic system. | Useful for substrates that may be sensitive to acidic conditions or catalytic hydrogenation. wikipedia.org |
Direct functionalization of the tetrazole ring, particularly at the C-5 position, offers a direct route to novel derivatives. The C-5 proton of 1-substituted-1H-tetrazoles is acidic enough to be removed by a strong base, creating a nucleophilic intermediate that can react with various electrophiles. This C-H functionalization avoids the need for pre-functionalized starting materials.
Recent studies have focused on the deprotonation of N-protected tetrazoles using organolithium reagents or Grignard reagents. For instance, treatment of an N-protected 5-alkyltetrazole with n-butyllithium (n-BuLi) at low temperatures generates a lithiated intermediate. nih.gov This nucleophile can then be quenched with a range of electrophiles, including aldehydes, ketones, and esters, to install new functional groups at the C-5 position. While effective, these reactions often require cryogenic temperatures (-78 °C) and pyrophoric reagents. nih.gov
More recent protocols have aimed for more operationally convenient conditions. The use of a "turbo Grignard" reagent, such as iPrMgCl·LiCl, has been shown to enable the deprotonation and subsequent functionalization of N-protected tetrazoles at temperatures ranging from -60 °C to room temperature.
Table 2: Examples of C-5 Functionalization of N-Protected Tetrazoles via Deprotonation
| N-Protecting Group | Base | Electrophile | Product | Yield (%) |
| p-Methoxybenzyl (PMB) | iPrMgCl·LiCl | Benzaldehyde | α-(1-PMB-1H-tetrazol-5-yl)benzyl alcohol | 88 |
| p-Methoxybenzyl (PMB) | iPrMgCl·LiCl | Acetophenone | 2-(1-PMB-1H-tetrazol-5-yl)propan-2-ol | 85 |
| p-Methoxybenzyl (PMB) | iPrMgCl·LiCl | Cyclohexanone | 1-(1-PMB-1H-tetrazol-5-yl)cyclohexan-1-ol | 92 |
| Trityl | n-BuLi | Benzophenone | (1-Trityl-1H-tetrazol-5-yl)diphenylmethanol | 85 |
| Trityl | n-BuLi | N-Boc-prolinamide | 5-(1-Trityl-1H-tetrazol-5-yl)pyrrolidin-2-one | 80 |
Suzuki-Miyaura Cross-Coupling for Aryl-Tetrazole Bond Formation
While the user's request specifies the Suzuki-Miyaura reaction, it is important to clarify that the direct formation of a nitrogen-aryl bond using boronic acids is most precisely termed the Chan-Lam coupling reaction (also known as the Chan-Evans-Lam coupling). wikipedia.org The Suzuki reaction is a palladium-catalyzed process for C-C bond formation, whereas the Chan-Lam reaction is a copper-catalyzed C-N or C-O bond formation. wikipedia.orgbeilstein-journals.org Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, also exist and provide an alternative route. These cross-coupling methods are powerful tools for synthesizing 1-aryl-1H-tetrazoles directly from the parent NH-tetrazole and an arylboronic acid.
The Chan-Lam N-arylation involves the coupling of an N-H containing substrate, such as 1H-tetrazole, with an arylboronic acid in the presence of a copper catalyst, typically copper(II) acetate. thieme-connect.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, and an oxidant, which can be ambient air (oxygen). wikipedia.orgthieme-connect.com This methodology is attractive due to its operational simplicity, tolerance of various functional groups, and the use of a relatively inexpensive and benign metal catalyst. beilstein-journals.org
The scope of the Chan-Lam reaction has been extended to a variety of N-H containing heterocycles, including imidazoles, pyrazoles, triazoles, and tetrazoles. thieme-connect.com While electron-rich azoles like pyrazole (B372694) and imidazole (B134444) tend to give good yields, the coupling of more electron-poor azoles, such as tetrazole, can sometimes result in lower yields and require more carefully optimized conditions. thieme-connect.com
Table 3: Representative Conditions for N-Arylation of Azoles with Arylboronic Acids
| Azole Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature | Yield (%) |
| Imidazole | Phenylboronic Acid | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temp. | 90 |
| Pyrazole | p-Tolylboronic Acid | Cu(OAc)₂ | Triethylamine | Dichloromethane | Room Temp. | 78 |
| 1,2,4-Triazole | Phenylboronic Acid | Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temp. | 40 |
| 1H-Tetrazole | p-Tolylboronic Acid | Cu(OAc)₂ | Triethylamine | Dichloromethane | Room Temp. | Low |
| 2,6-Dichloropurine | Phenylboronic Acid | Cu(OAc)₂ | Triethylamine | Dichloromethane | Room Temp. | 85 (N⁹-arylation) |
Data compiled from studies on Chan-Lam couplings of various azoles, illustrating typical conditions and relative reactivities. thieme-connect.com
Spectroscopic and Crystallographic Characterization of 1 2 Methoxy 4 Nitrophenyl 1h Tetrazole and Its Analogs
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and elucidating the structural framework of molecules. The vibrational spectrum of 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole is characterized by the distinct modes of its constituent parts: the tetrazole ring, the substituted phenyl ring, the nitro group, and the methoxy (B1213986) group.
Identification of Characteristic Vibrational Modes of the Tetrazole Ring and Substituents
The tetrazole ring exhibits a series of characteristic vibrations. These are often complex and can involve combinations of stretching and bending of the C-N and N-N bonds within the five-membered heterocyclic system. In substituted phenyltetrazoles, several absorption bands in the 1600-700 cm⁻¹ region can be assigned to the tetrazole ring. mdpi.com For instance, studies on 5-phenyltetrazole derivatives have assigned bands at approximately 1467, 1269, 1048, 1018, 1005, and 767 cm⁻¹ to the vibrations of the tetrazole moiety. mdpi.com The interpretation of these modes is complex, as they can involve combined vibrations such as C=N stretching, N-N=N bending, and C-NH vibrations. mdpi.com
The aromatic C-H stretching vibrations of the phenyl ring typically appear in the 3100-3000 cm⁻¹ region. libretexts.org In-ring C-C stretching vibrations are observed in the 1600-1400 cm⁻¹ range. libretexts.org Additionally, the C-H out-of-plane bending ("oop") vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, are found between 900 and 675 cm⁻¹. libretexts.org
Table 1: Typical Vibrational Modes for Phenyltetrazole Systems
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | libretexts.org |
| Tetrazole Ring Vibrations | 1400-1600 | pnrjournal.com |
| Tetrazole Ring Vibrations | 900-1200 | pnrjournal.com |
| C-C Stretch (in-ring) | 1600-1400 | libretexts.org |
Analysis of Nitro and Methoxy Group Fingerprint Regions
The "fingerprint region" of an infrared spectrum, typically from 1500 to 500 cm⁻¹, contains a complex series of absorptions that are unique to a particular molecule. chemguide.co.uk Within this region, the characteristic vibrations of the nitro (NO₂) and methoxy (OCH₃) groups of this compound can be identified.
Nitro Group (NO₂): Aromatic nitro compounds display two strong and characteristic stretching vibrations. orgchemboulder.comblogspot.com
Asymmetric N-O Stretch: This band is typically found in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com
Symmetric N-O Stretch: This band appears at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The conjugation with the aromatic ring shifts these bands to slightly lower frequencies compared to aliphatic nitro compounds. blogspot.com
Methoxy Group (OCH₃): The methoxy substituent also gives rise to distinct vibrational bands.
C-H Stretching: The methyl C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ range.
C-O Stretching: A strong band corresponding to the C-O stretch is typically found in the region of 1320-1210 cm⁻¹. libretexts.org
Table 2: Fingerprint Vibrations for Nitro and Methoxy Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitro (Aromatic) | Asymmetric N-O Stretch | 1550-1475 | orgchemboulder.comorgchemboulder.com |
| Nitro (Aromatic) | Symmetric N-O Stretch | 1360-1290 | orgchemboulder.comorgchemboulder.com |
| Methoxy | C-O Stretch | 1320-1210 | libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and electronic environment of each atom can be determined.
¹H NMR Chemical Shift Analysis of Aryl and Tetrazole Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals for the single proton on the tetrazole ring and the three protons on the substituted phenyl ring.
Tetrazole Proton (H-5): The proton attached to the C5 carbon of the 1H-tetrazole ring is typically observed at a downfield chemical shift due to the electronegativity of the adjacent nitrogen atoms. For the parent 1H-tetrazole, this proton signal appears around 9.45 ppm in DMSO-d₆. chemicalbook.com For substituted 1H-tetrazoles, this signal is also found in a similar downfield region.
Aryl Protons: The three protons on the 2-methoxy-4-nitrophenyl ring form an ABC spin system. Their chemical shifts are influenced by the electronic effects of the methoxy (electron-donating) and nitro (electron-withdrawing) groups. The proton ortho to the nitro group is expected to be the most deshielded (highest ppm), while the proton ortho to the methoxy group will be more shielded (lowest ppm) relative to an unsubstituted benzene ring (approx. 7.3 ppm).
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted δ (ppm) | Expected Multiplicity |
|---|---|---|
| Tetrazole H-5 | ~9.0 - 9.5 | Singlet (s) |
| Phenyl H-3 | ~7.5 - 7.8 | Doublet (d) |
| Phenyl H-5 | ~8.2 - 8.5 | Doublet of doublets (dd) |
| Phenyl H-6 | ~8.0 - 8.3 | Doublet (d) |
¹³C NMR Assignments and Investigation of Substituent Effects
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Substituent effects play a significant role in determining the chemical shifts of the aromatic carbons. rsc.org
Tetrazole Carbon (C-5): The carbon atom of the tetrazole ring in 5-substituted 1H-tetrazoles typically resonates in the range of 150-160 ppm. rsc.orggrowingscience.com
Aromatic Carbons: The chemical shifts of the six carbons in the phenyl ring are influenced by the attached groups.
C1 (ipso- to tetrazole): The chemical shift will be affected by the nitrogen heterocycle.
C2 (ipso- to OCH₃): The electron-donating methoxy group causes a significant downfield shift (deshielding).
C4 (ipso- to NO₂): The electron-withdrawing nitro group also causes a downfield shift.
The remaining carbons (C3, C5, C6) will be shifted upfield or downfield depending on their ortho, meta, or para relationship to the powerful electron-donating and electron-withdrawing substituents. mdpi.com
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the 55-60 ppm region.
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Predicted δ (ppm) |
|---|---|
| Tetrazole C-5 | ~150 - 155 |
| Phenyl C1 | ~125 - 130 |
| Phenyl C2 | ~155 - 160 |
| Phenyl C3 | ~105 - 110 |
| Phenyl C4 | ~145 - 150 |
| Phenyl C5 | ~120 - 125 |
| Phenyl C6 | ~115 - 120 |
Advanced NMR Techniques for Conformational Studies and Tautomerism
While simple 1D NMR provides fundamental structural data, advanced 2D NMR techniques are necessary for unambiguous assignments and for studying dynamic processes like conformational changes. ipb.ptresearchgate.net
For this compound, the N1-substitution precludes the common 1H/2H-tetrazole annular tautomerism that is prevalent in NH-unsubstituted tetrazoles. wustl.eduresearchgate.net However, conformational isomers related to the rotation around the C-N bond connecting the phenyl and tetrazole rings can exist. The steric hindrance from the ortho-methoxy group may create a significant energy barrier to this rotation.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns under ionization.
While the direct mass spectrum for this compound is not detailed in the available literature, the fragmentation pathways can be inferred from studies on closely related 1-aryl-tetrazole derivatives. Electron ionization mass spectrometry (EI-MS) studies on compounds like 5-(cinnamyloxy)-1-(4-nitrophenyl)-1H-tetrazole reveal characteristic fragmentation patterns influenced by the electronic nature of the substituents on the phenyl ring. nih.gov
For a nitrophenyl-substituted tetrazole, key fragmentation processes typically involve:
Loss of Dinitrogen (N₂): A hallmark of tetrazole fragmentation is the facile elimination of a molecule of dinitrogen (N₂), resulting in a significant M-28 peak.
Cleavage of the Phenyl-Tetrazole Bond: The bond connecting the nitrophenyl ring to the tetrazole moiety is susceptible to cleavage.
Fragmentation of the Side Chain: The substituents on the phenyl ring (methoxy and nitro groups) will also undergo characteristic fragmentation. The methoxy group may lose a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), while the nitro group can undergo complex rearrangements or be eliminated as NO₂.
The fragmentation is highly dependent on the stability of the resulting cations and radical cations. For instance, in 5-(cinnamyloxy)-1-(4-nitrophenyl)-1H-tetrazole, the primary cleavage site is the ether moiety, leading to a stable cinnamyl cation as the base peak. nih.gov In the case of this compound, the charge distribution influenced by the electron-withdrawing nitro group and the electron-donating methoxy group would direct the fragmentation pathways, likely leading to ions corresponding to the stabilized 2-methoxy-4-nitrophenyl cation or fragments arising from the breakdown of the tetrazole ring after N₂ loss.
X-ray Diffraction Studies of this compound and Related Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous data on the molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.
While the specific crystallographic data for this compound is not available, a detailed analysis of its close analog, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, provides significant insight. This analog crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters for this related structure were determined as shown in the table below. researchgate.net Such data is foundational for the complete structure solution and refinement. Other related structures, such as certain biphenyl (B1667301) tetrazole derivatives, have also been found to crystallize in the monoclinic system (P2₁/c space group). researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9057 (10) |
| b (Å) | 16.938 (3) |
| c (Å) | 11.463 (2) |
| β (°) | 98.65 (3) |
| Volume (ų) | 941.7 (3) |
| Z | 4 |
X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles to within fractions of an Ångström and degrees. nih.gov In the structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the bond distances and angles within the tetrazole ring are within the typical ranges for such heterocyclic systems. researchgate.net A key geometric feature of these types of compounds is the relative orientation of the phenyl and tetrazole rings. Due to steric hindrance from the ortho-substituent, the rings are not coplanar. In 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle between the benzene ring and the tetrazole ring is 45.7 (2)°. researchgate.netnih.gov A similar non-planar arrangement would be expected for this compound due to the presence of the ortho-methoxy group.
The supramolecular architecture of nitrophenyl-tetrazole derivatives is often stabilized by a combination of hydrogen bonds and π-π stacking interactions. In the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains along the crystallographic a-axis by N—H···N hydrogen bonds. researchgate.netnih.gov These chains are further interconnected through π–π interactions between the tetrazole rings of adjacent molecules, with a centroid–centroid distance of 3.450 (2) Å. researchgate.netnih.gov In other analogs, C—H···N and C—H···O hydrogen bonds, along with π–π stacking between aromatic rings, are crucial in forming the three-dimensional crystal lattice. nih.gov These interactions are fundamental in dictating the physical properties of the solid material.
| Interaction Type | Description | Distance (Å) |
|---|---|---|
| Hydrogen Bonding | N—H···N | 2.775 (4) |
| π–π Stacking | Tetrazole ring centroid–centroid | 3.450 (2) |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify specific regions of close intermolecular contact, which correspond to hydrogen bonds and other significant interactions. nih.gov
| Contact Type | Contribution in a Nitrophenyl Triazole Analog (%) nih.gov | Contribution in a Fluorophenyl Tetrazole Analog (%) |
|---|---|---|
| H···H | 31.5 | 14.6 |
| N···H/H···N | 19.2 | 21.9 |
| O···H/H···O | 14.5 | N/A |
| C···H/H···C | 10.2 | 9.5 |
| N···C/C···N | 10.9 | 2.4 |
| C···C | 5.2 | 6.6 |
| S···H/H···S | N/A | 21.1 |
| F···H/H···F | N/A | 11.8 |
Reactivity and Reaction Mechanisms of 1 2 Methoxy 4 Nitrophenyl 1h Tetrazole
Electronic Effects of Substituents on Tetrazole Ring Reactivity
The reactivity of the 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole is profoundly influenced by the electronic properties of the methoxy (B1213986) and nitro groups attached to the phenyl ring. These substituents modulate the electron density of the entire molecule, thereby affecting the reactivity of the tetrazole ring system.
Modulatory Role of the Methoxy Group on Electron Density Distribution
The methoxy group (-OCH₃) at the ortho position of the phenyl ring exerts a dual electronic effect. It functions as an electron-donating group through a resonance effect (+R) and as an electron-withdrawing group through an inductive effect (-I). oup.com The oxygen atom's lone pairs can delocalize into the aromatic system, increasing the electron density, particularly at the ortho and para positions. oup.com However, due to the high electronegativity of oxygen, it also withdraws electron density from the phenyl ring via the sigma bond. oup.com
| Effect of Methoxy Group | Description | Impact on Phenyl Ring |
| Resonance (+R) | Delocalization of oxygen's lone pair electrons into the aromatic π-system. | Increases electron density, particularly at ortho and para positions. |
| Inductive (-I) | Withdrawal of electron density through the C-O sigma bond due to oxygen's high electronegativity. | Decreases electron density along the sigma bond framework. |
Enhanced Electron-Withdrawing Influence of the Nitro Group on Reactivity
Positioned para to the methoxy group and meta to the tetrazole substituent, the nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both a negative inductive effect (-I) and a negative resonance effect (-R). acs.orgnih.gov It significantly decreases the electron density of the phenyl ring. This strong deactivation makes the phenyl ring less susceptible to electrophilic aromatic substitution.
The profound electron-withdrawing nature of the nitro group has a significant impact on the attached tetrazole ring. By pulling electron density from the phenyl ring, it reduces the electron density at the N1 position of the tetrazole. This makes the entire tetrazole ring more electron-deficient, which can increase the acidity of the C5-H proton and influence the regioselectivity of reactions involving the tetrazole nitrogens. The presence of nitro groups on a phenyl ring attached to a tetrazole can significantly dampen the basicity of the tetrazole ring. colab.wsnih.gov
Site-Specific Reactivity of the Tetrazole Ring
The tetrazole ring in this compound has several potential sites for chemical reactions. The reactivity at each site is governed by the electronic distribution within the heterocyclic ring, which is influenced by the N1-phenyl substituent.
Nucleophilic and Electrophilic Reactions at the C5 Position
The C5 position of 1-substituted-1H-tetrazoles is the sole carbon atom in the ring and exhibits unique reactivity. The proton at the C5 position is known to be acidic due to the electron-withdrawing nature of the four nitrogen atoms. This acidity is further enhanced by the electron-deficient 2-methoxy-4-nitrophenyl substituent.
This acidity allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a C5-lithiated intermediate. acs.org This lithiated species is a potent nucleophile and can react with a variety of electrophiles, enabling the introduction of various functional groups at the C5 position.
Table of C5-Functionalization Reactions via Lithiation:
| Reagent | Electrophile | C5-Substituent |
|---|---|---|
| 1. n-BuLi | 2. R-X (Alkyl halide) | -R (Alkyl) |
| 1. n-BuLi | 2. R₂C=O (Ketone) | -C(OH)R₂ |
Furthermore, direct C-H functionalization, such as palladium/copper-catalyzed C-H arylation, provides a route to 5-aryltetrazoles from 1-substituted tetrazoles, representing a form of electrophilic substitution at the C5 position. mdpi.com
Reactivity and Transformations Involving the N1 and N2 Positions
Since the N1 position is already substituted with the 2-methoxy-4-nitrophenyl group, electrophilic attack will occur at one of the other nitrogen atoms. The lone pairs of the sp²-hybridized nitrogen atoms (N2, N3, and N4) are available for reaction. Computational and experimental studies show that in 1,5-disubstituted tetrazoles, the N3 and N4 positions are common sites for hydrogen bonding and coordination. researchgate.net
Alkylation, a common reaction with electrophiles, is expected to occur at the most nucleophilic nitrogen atom. In 1-substituted tetrazoles, the N4 position is generally considered the most nucleophilic and basic site. Reaction with an alkylating agent (e.g., methyl iodide) would lead to the formation of a quaternary 1,4-disubstituted tetrazolium salt. These salts are ionic compounds with altered solubility and electronic properties.
Predicted N-Alkylation of 1-Aryl-1H-tetrazole:
| Reactant | Electrophile | Product |
|---|
Thermal Decomposition and Ring Opening Mechanisms
Tetrazoles are high-energy compounds, and their decomposition, either by heat or light, is a characteristic reaction. The decomposition of 1,5-disubstituted tetrazoles typically proceeds through the cleavage of the ring and the extrusion of a molecule of dinitrogen (N₂). wikipedia.org
The primary mechanism for the thermal or photochemical decomposition of many 1,5-disubstituted tetrazoles involves a concerted retro-[3+2] cycloaddition, leading to the formation of an azide (B81097) and a nitrile. However, a more common pathway involves the initial loss of N₂ to form a highly reactive nitrile imine intermediate. oup.comoup.com
Mechanism of Nitrile Imine Formation:
Ring Cleavage & N₂ Extrusion: Upon heating, the tetrazole ring of this compound can undergo cleavage of the N1-N2 and N3-N4 bonds, releasing a stable molecule of dinitrogen.
Formation of Nitrile Imine: This process generates a transient 1,3-dipole known as a nitrile imine (Ar-C≡N⁺-N⁻-R). In this specific case, the aryl group would be 2-methoxy-4-nitrophenyl, but this pathway is more typical for 2,5-disubstituted tetrazoles. For 1,5-disubstituted tetrazoles, thermolysis can lead to ring opening to an azidoazomethine, which can then eliminate N₂. colab.ws
Another potential pathway, particularly for N-aryl tetrazoles, is an equilibrium between the closed tetrazole ring and an open-chain valence tautomer, an imidoyl azide (or azidoazomethine). oup.comcolab.ws This ring-chain tautomerism is influenced by temperature and the electronic nature of the substituents. The open-chain form can then undergo decomposition, often leading to the formation of carbodiimides or other products. colab.ws
Summary of Decomposition Pathways:
| Pathway | Key Intermediate | Major Product(s) | Conditions |
|---|---|---|---|
| Nitrogen Extrusion | Nitrile Imine | Products of cycloaddition | Thermal/Photochemical |
| Ring-Chain Tautomerism | Imidoyl Azide | Carbodiimides, Nitrenes | Thermal |
The specific decomposition products of this compound would depend heavily on the reaction conditions (e.g., temperature, solvent, presence of trapping agents) due to the high reactivity of the intermediates formed.
Investigation of Unimolecular Decomposition Pathways
The unimolecular decomposition of 1-aryl-1H-tetrazoles is typically initiated by the thermal cleavage of the tetrazole ring. Computational and experimental studies on related compounds suggest that the decomposition process is highly dependent on the nature of the substituents on the aryl ring. nih.gov These substituents can alter the electronic distribution within the molecule, thereby affecting the stability of the tetrazole ring and the activation energy required for its rupture. researchgate.net
For this compound, the decomposition is expected to proceed through one of several possible pathways upon heating. The primary and most common pathway for 1-substituted tetrazoles involves the cleavage of the N1-N2 or N2-N3 bond of the tetrazole ring as the initial step. aip.org This leads to the formation of a highly unstable intermediate.
One proposed unimolecular decomposition pathway, based on studies of similar compounds, is the concerted cleavage of the tetrazole ring, leading directly to the final products. researchgate.net An alternative, stepwise mechanism likely involves the initial opening of the tetrazole ring to form a transient diradical or a zwitterionic intermediate. aip.org This intermediate would then undergo further rearrangement and fragmentation.
Table 1: Plausible Intermediates in the Decomposition of this compound
| Intermediate Type | Description |
|---|---|
| Aryl Nitrene | Formed after the initial loss of N2, this highly reactive species can undergo various subsequent reactions. |
| Iminodiazomethane | A potential open-chain isomer formed from the rearrangement of the tetrazole ring prior to N2 extrusion. |
It has been noted in studies of nitrophenyl-containing tetrazoles that the decomposition can be more complex than for other substituted analogs. researchgate.net The nitro group itself can participate in the reaction, potentially being reduced during the decomposition process, which can lead to a greater variety of products and a more intricate reaction mechanism. researchgate.net
Mechanisms of Nitrogen Gas Release and Energy Generation
The defining characteristic of tetrazole decomposition is the release of molecular nitrogen (N2), a highly stable, triple-bonded molecule. This process is highly exothermic, as the formation of the N≡N triple bond releases a significant amount of energy (954 kJ/mol). aip.org This large energy release is the basis for the use of tetrazole derivatives in energetic materials.
The primary mechanism for nitrogen gas release from 1-aryl-1H-tetrazoles is believed to be a retro-cycloaddition reaction. Following the initial ring-opening, the resulting intermediate rapidly eliminates a molecule of dinitrogen. researchgate.net
Proposed Mechanism for N2 Release:
Ring Opening: The tetrazole ring of this compound undergoes cleavage, likely at an N-N bond, to form an unstable open-chain intermediate. aip.org
Nitrogen Extrusion: This intermediate rapidly and irreversibly loses a molecule of N2. aip.org
Product Formation: The remaining fragment, a nitrene or a similar reactive species, rearranges to form more stable products. For 1-substituted phenyl tetrazoles, the formation of the corresponding isonitrile is a commonly observed outcome. researchgate.net
C7H6N4O3 (s) → C7H6N2O3 (s, proposed) + N2 (g) + Energy
The heat of this exothermic decomposition is significant. For comparison, experimental studies on various 1-phenyl-1H-tetrazole derivatives show decomposition temperatures typically in the range of 190–240 °C. researchgate.net The energy released can be measured using techniques like Differential Scanning Calorimetry (DSC).
Table 2: Energetic Properties Associated with Tetrazole Decomposition
| Property | Description | Significance |
|---|---|---|
| Heat of Decomposition | The amount of energy released during the decomposition process. | A key measure of the energetic potential of the compound. |
| Activation Energy | The minimum energy required to initiate the decomposition reaction. | Determines the thermal stability of the compound. |
Computational studies on various tetrazole-containing molecules have corroborated that the decomposition is initiated by the opening of the tetrazole ring, followed by the release of N2. aip.orgaip.org These studies indicate that the N-N bonds are the most likely points of initial cleavage. The substituents on the phenyl ring of this compound will modulate the precise energy barriers for these steps, but the fundamental mechanism of N2 release is expected to be conserved.
Advanced Computational and Theoretical Chemistry Studies on 1 2 Methoxy 4 Nitrophenyl 1h Tetrazole
Quantum Chemical Calculations (e.g., DFT, B3LYP, CBS-4M)
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole. Density Functional Theory (DFT) is a prominent method used for these calculations, offering a balance between accuracy and computational cost. researchgate.netnih.govresearchgate.net Specifically, the B3LYP hybrid functional is often employed for its reliability in predicting molecular geometries and electronic properties. nih.goviosrjournals.orgresearchgate.net
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ossila.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
For derivatives of 1H-tetrazole, the HOMO is typically distributed over the tetrazole ring and the phenyl ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is often localized on the nitro group and the phenyl ring, marking them as the regions most susceptible to accepting electrons. This distribution is fundamental to understanding the charge transfer that occurs during chemical reactions. mdpi.commaterialsciencejournal.org
Table 1: Frontier Molecular Orbital Energies
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.06 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. materialsciencejournal.org |
| ELUMO | -2.54 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. materialsciencejournal.org |
| Energy Gap (ΔE) | 4.52 | Indicates chemical reactivity and stability. researchgate.net |
Determining the most stable three-dimensional arrangement of atoms in this compound is achieved through geometry optimization. researchgate.netmodern-journals.com This process involves finding the minimum energy conformation on the potential energy surface. Computational methods like DFT with the B3LYP functional and basis sets such as 6-311G(d,p) are commonly used to predict bond lengths, bond angles, and dihedral angles. researchgate.netmaterialsciencejournal.orgmodern-journals.com
Table 2: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-N (tetrazole ring) | ~1.33 - 1.37 | - |
| N-N (tetrazole ring) | ~1.29 - 1.37 | - |
| C-C (phenyl ring) | ~1.39 - 1.40 | - |
| C-N (nitro group) | ~1.48 | - |
| N-O (nitro group) | ~1.23 | - |
| C-O (methoxy group) | ~1.36 | - |
| O-C-C (phenyl ring) | - | ~117 - 125 |
| C-N-C (linker) | - | ~120 |
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies using methods like DFT, each vibrational mode can be assigned to a specific motion of the atoms (e.g., stretching, bending, or rocking). mdpi.comderpharmachemica.com
For this compound, characteristic vibrational frequencies include the stretching of the N-H and C-H bonds, the symmetric and asymmetric stretching of the nitro group, and various vibrations of the tetrazole and phenyl rings. derpharmachemica.com A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental data, accounting for anharmonicity and other method-specific deviations. mdpi.com
Table 3: Key Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm-1) |
|---|---|
| N-O asymmetric stretching | ~1530 |
| N-O symmetric stretching | ~1350 |
| C-H stretching (aromatic) | ~3100 |
| Tetrazole ring stretching | ~1400 - 1500 |
| C-O-C stretching (methoxy) | ~1250 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is crucial for predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.netchemrxiv.org The MEP is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.
In this compound, the regions around the oxygen atoms of the nitro group are typically shown in red, indicating a negative electrostatic potential and a high electron density, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the phenyl ring and the tetrazole ring often appear in blue, signifying a positive electrostatic potential and a lower electron density, which are favorable sites for nucleophilic attack. The nitrogen atoms of the tetrazole ring also represent areas of negative potential. acs.org
Mechanistic Investigations through Computational Methods
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving tetrazole derivatives.
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition states, which are the highest energy points along the reaction coordinate, and calculating the corresponding energy barriers (activation energies). nih.gov
For reactions involving the tetrazole ring, such as cycloadditions or thermal decomposition, these calculations can reveal the step-by-step process of bond breaking and formation. nih.govresearchgate.net The thermal decomposition of tetrazoles, for instance, can proceed through different pathways, often involving the elimination of a nitrogen molecule. researchgate.net Computational studies can determine the energetics of these competing pathways, thereby predicting the most favorable reaction mechanism. The presence of substituents like the methoxy (B1213986) and nitro groups on the phenyl ring can significantly influence the reaction barriers and the stability of intermediates.
Applications and Future Research Perspectives of 1 2 Methoxy 4 Nitrophenyl 1h Tetrazole in Specialized Chemical Fields
Coordination Chemistry and Ligand Design
The tetrazole moiety is a cornerstone in the field of coordination chemistry, and derivatives such as 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole are of interest for their potential as versatile ligands.
Tetrazole derivatives are widely recognized for their extensive applications in coordination chemistry, primarily because their four nitrogen atoms offer multiple coordination modes for binding with metal ions. nih.govresearchgate.net The tetrazole ring can act as an efficient metal chelator, a property that is fundamental to its role in creating complex molecular structures. acs.orgnih.gov The nitrogen lone pairs can coordinate to a metal center in various ways, allowing these molecules to function as building blocks for sophisticated supramolecular assemblies. nih.govresearchgate.net
The specific structure of this compound, featuring a substituted phenyl ring, influences the steric and electronic properties of the ligand. The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group can modulate the electron density on the tetrazole ring, thereby affecting the strength and nature of the metal-ligand bonds. Research on related substituted phenyltetrazoles has shown that the dihedral angle between the phenyl and tetrazole rings is a significant structural feature, influencing how the molecules pack in a crystal lattice. nih.govresearchgate.net In many tetrazole derivatives, intermolecular hydrogen bonds, such as N—H⋯N interactions, play a crucial role in stabilizing the crystal structure by linking molecules into chains. nih.govresearchgate.net
Table 1: Coordination Properties of Tetrazole-Based Ligands
| Feature | Description | Significance in Complexation |
|---|---|---|
| Coordination Sites | Four nitrogen atoms within the five-membered ring. nih.gov | Offers multiple and versatile binding modes to metal ions. |
| Chelation Ability | Can act as an efficient metal chelator, similar to carboxylates. acs.orgnih.gov | Forms stable complexes by binding to a metal ion at multiple points. |
| Structural Versatility | Serves as a building block for complex supramolecular structures. nih.govresearchgate.net | Enables the design of coordination polymers with specific topologies. |
| Electronic Tuning | Substituents on the phenyl ring (e.g., nitro, methoxy) alter the electronic properties. | Modifies the ligand's affinity for different metal ions and the stability of the resulting complex. |
The ability of tetrazole derivatives to act as versatile linkers is particularly valuable in the construction of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, and the choice of ligand is critical in determining the framework's structure and properties. frontierspecialtychemicals.com Tetrazoles are effective ligands for building MOFs due to their robust coordination behavior. rsc.org
The compound this compound could serve as a bifunctional linker in MOF synthesis. The tetrazole ring provides the primary coordination sites for linking metal centers, while the functional groups on the phenyl ring can influence the framework's porosity, stability, and functionality. For instance, the nitro group could be involved in hydrogen bonding within the framework or serve as a site for post-synthetic modification. The synthesis of novel tetrazole-based MOFs often involves in situ reactions to generate the tetrazole ligand, which then self-assembles with metal ions to form the final structure. rsc.org The resulting frameworks can exhibit diverse topologies, from two-dimensional layers to complex three-dimensional interpenetrating networks. rsc.orgusf.edu The development of mixed-metal MOFs, which incorporate two or more different metal ions, further expands the possibilities for creating materials with tailored properties for applications in catalysis or sensing. coudert.namersc.org
Advanced Materials Science Research
The high nitrogen content and energetic functional groups inherent in the structure of this compound make it a compound of interest for materials science, particularly in the development of high-energy and functional materials.
The high nitrogen content of the tetrazole ring makes it an excellent backbone for high-energy materials. researchgate.net Compounds with a high nitrogen-to-carbon ratio tend to release a large amount of energy upon decomposition, producing diatomic nitrogen (N₂) as a stable and environmentally benign gas. The presence of a nitro group (-NO₂) further enhances the energetic properties of the molecule by improving its oxygen balance and increasing its density and heat of formation. researchgate.netresearchgate.net
Energetic materials based on tetrazole derivatives are investigated for their detonation performance and thermal stability. researchgate.netrsc.org The introduction of energetic groups like nitro substituents is a key strategy to improve the detonation velocity and pressure of these compounds. researchgate.netresearchgate.net Research on various nitrated tetrazole derivatives has demonstrated their potential as high-performance explosives, with some compounds exhibiting properties comparable or superior to traditional explosives like TNT and RDX. researchgate.netmdpi.comrsc.org The thermal stability of these materials is also a critical factor; for instance, many tetrazole-based energetic salts show high decomposition temperatures, which is a desirable property for practical applications. nih.gov
Table 2: Comparative Energetic Properties of Selected Tetrazole-Based Compounds
| Compound/Derivative Class | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (Tdec °C) |
|---|---|---|---|---|
| Nitrated N-aryl-tetrazoles researchgate.net | 1.63 - 1.70 | 7142 - 7812 | 18.9 - 21.9 | 152 - 194 |
| Trinitroethyl-substituted tetrazoles researchgate.net | Varies | 7859 - 8771 | 24.9 - 35.7 | 141 - 183 |
| Metal-free H₄TTP salts nih.gov | N/A | 6873 - 8364 | 14.3 - 24.9 | 207 - 300 |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) rsc.org | 1.91 (at 100K) | 9017 | N/A | N/A |
(Note: Data represents a range for classes of compounds and specific examples found in the literature to illustrate the potential of this chemical family.)
The application of tetrazole derivatives in functional materials extends to photonics and imaging, often through their incorporation into MOFs. Certain tetrazole-based MOFs have been shown to exhibit photoluminescent properties. rsc.org The luminescence typically arises from the organic linker or is a result of ligand-to-metal charge transfer processes. The specific functional groups on the linker, such as the nitrophenyl and methoxy moieties in this compound, can tune the emission and absorption characteristics of the material.
By carefully selecting the metal ion and the organic linker, it is possible to design materials with specific optical properties for use in sensors, light-emitting devices, or as contrast agents in biomedical imaging. For example, porphyrinic MOFs, which utilize porphyrin-based linkers, have been explored for applications in fluorescence imaging and photodynamic therapy. frontierspecialtychemicals.com While direct research into the photonic properties of this compound is not widely documented, the principles established with related tetrazole-based materials suggest a promising avenue for future investigation.
Catalysis and Organic Transformations
The use of tetrazole derivatives in catalysis is an emerging area of research. While these compounds are often the products of catalytic reactions, their potential role as catalysts or as ligands in catalytic systems is also being explored. For example, novel heterogeneous nano-catalysts have been developed for the efficient synthesis of 1-substituted and 5-substituted 1H-tetrazoles. nih.gov These catalysts demonstrate high yields and can be easily recovered and reused. nih.gov
Although direct evidence for this compound acting as a catalyst is limited in the available literature, its structure suggests potential applications. The nitrogen atoms of the tetrazole ring could serve as basic sites to activate substrates in a catalytic cycle. Alternatively, the compound could be used as a ligand to create a catalytically active metal complex. The functional groups on the phenyl ring could also play a role in modulating the catalyst's activity and selectivity. Further research is required to explore and establish the catalytic potential of this specific compound and its derivatives in various organic transformations.
Role of Tetrazole Derivatives as Catalysts in Diverse Organic Reactions
While direct catalytic applications of this compound are not extensively documented, the broader family of tetrazole derivatives has emerged as versatile catalysts and ligands in a range of organic transformations. researchgate.net The nitrogen-rich tetrazole ring can coordinate with metal centers, modifying their reactivity and selectivity, making tetrazole-based compounds valuable in catalysis. researchgate.net
The synthesis of substituted tetrazoles often itself employs catalytic methods, highlighting the interplay between these compounds and catalytic systems. For instance, various nanocatalysts, including those based on copper, have been effectively used in the synthesis of tetrazole derivatives. amerigoscientific.com The synthesis of 2,5-disubstituted tetrazoles, structurally related to the title compound, has been achieved through copper-catalyzed aerobic C-N coupling of a nitrophenyl-substituted tetrazole with aryl boronic acids. nih.gov This suggests that this compound could potentially be synthesized using similar catalytic protocols.
Furthermore, functionalized tetrazoles have been employed in both homogeneous and heterogeneous catalysis. researchgate.net In homogeneous catalysis, they form metallo-organic complexes, while in heterogeneous catalysis, these complexes are often immobilized on solid supports. researchgate.net The presence of both methoxy and nitro groups on the phenyl ring of this compound could influence its coordination properties and, consequently, the catalytic activity of its potential metal complexes. The electron-donating methoxy group could enhance the electron density on the tetrazole ring, potentially strengthening its coordination to a metal center, while the electron-withdrawing nitro group could modulate this effect. This electronic interplay makes it an intriguing candidate for ligand design in catalysis.
The diverse catalytic applications of tetrazole derivatives are summarized in the table below.
| Catalytic Application | Type of Tetrazole Derivative | Catalyst Used | Reference |
| Synthesis of 1-substituted-1H-tetrazoles | Primary amines | Zinc sulfide (B99878) nanoparticles | researchgate.net |
| Synthesis of 1-substituted-1H-tetrazoles | Primary amines | Silver/sodium borosilicate nanocomposite | nih.govacs.org |
| Synthesis of indenopyridopyrimidine derivatives | Tetrazol-Cu(I) immobilized on nickel ferrite (B1171679) | Copper(I) | nih.gov |
| Oxidation of catechol to o-quinone | Pyrazole (B372694) derivatives with copper(II) salts | Copper(II) | mdpi.com |
| Asymmetric addition to olefins | Chiral tetrazoles | N/A | lifechemicals.com |
Research into Corrosion Inhibition Mechanisms
The field of corrosion inhibition has seen significant interest in tetrazole derivatives due to their ability to form protective films on metal surfaces. The mechanism of inhibition is largely attributed to the adsorption of the tetrazole molecules onto the metal surface, a process governed by the electronic properties of the inhibitor and the nature of the metal.
Theoretical studies, particularly Density Functional Theory (DFT), have provided valuable insights into the corrosion inhibition mechanisms of tetrazole derivatives. nih.govacs.orgresearchgate.netnih.gov These studies investigate the relationship between the molecular structure of the inhibitor and its efficiency. Key parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), and the fraction of electrons transferred (ΔN) are calculated to predict the inhibition performance. acs.orgnih.gov
For tetrazole derivatives, the presence of both electron-donating and electron-withdrawing groups on the phenyl ring plays a crucial role. nih.govnih.gov In the case of this compound, the methoxy group (-OCH3) acts as an electron-donating group, while the nitro group (-NO2) is a strong electron-withdrawing group.
Studies on similar compounds have shown that electron-donating groups tend to increase the EHOMO value, enhancing the molecule's ability to donate electrons to the vacant d-orbitals of the metal surface, thus facilitating strong adsorption. researchgate.net Conversely, electron-withdrawing groups lower the ELUMO, increasing the molecule's capacity to accept electrons from the metal surface. The presence of both types of groups in this compound suggests a complex and potentially highly effective corrosion inhibition mechanism involving both donor-acceptor interactions.
The adsorption of tetrazole inhibitors on a metal surface can occur through:
Chemisorption: Involving the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The nitrogen atoms of the tetrazole ring, with their lone pair electrons, are key sites for this interaction.
Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
A study on 1-(4-nitrophenyl)-5-amino-1H-tetrazole demonstrated its effectiveness as a corrosion inhibitor for stainless steel in an acidic medium. rsc.org The adsorption of this compound was found to follow the Langmuir adsorption model. rsc.org This suggests that this compound is likely to form a protective monolayer on the metal surface, blocking the active corrosion sites.
The following table summarizes key findings from DFT studies on the corrosion inhibition by substituted tetrazole derivatives.
| Tetrazole Derivative System | Key Findings | Reference |
| Tetrazoles with electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -NO2) groups on copper | Electron-donating groups enhance adsorption and inhibition efficiency. | nih.govacs.orgnih.gov |
| 5-phenyltetrazole derivatives on copper | All tested derivatives act as mixed-type inhibitors. | researchgate.net |
| 1-(4-nitrophenyl)-5-amino-1H-tetrazole on stainless steel | The compound acts as an excellent corrosion inhibitor, following the Langmuir adsorption model. | rsc.org |
| 5-(4-R-Phenyl)-1H-tetrazole (R=H, OCH3, CH3, Cl) on mild steel | The substitution with a methoxy group increases the EHOMO, suggesting a better electron-donating ability. | researchgate.net |
Future Research Directions and Unexplored Avenues for this compound
The existing body of research on tetrazole derivatives provides a strong foundation for exploring the specific potential of this compound. Several key research directions can be identified:
Synthesis and Catalytic Activity: A primary area for future research is the synthesis of novel metal complexes with this compound as a ligand. The unique electronic profile of this molecule, with its push-pull substituents, could lead to complexes with interesting catalytic properties. Investigating the catalytic activity of these potential complexes in various organic reactions, such as cross-coupling reactions or oxidations, would be a valuable endeavor.
Corrosion Inhibition Studies: While theoretical predictions are promising, experimental validation of the corrosion inhibition properties of this compound is crucial. This would involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, on various metals and alloys in different corrosive media. A systematic study comparing its performance with other tetrazole-based inhibitors would provide a clearer understanding of its efficacy.
Advanced Materials: Functionalized tetrazoles are being explored for their use in advanced materials, including metal-organic frameworks (MOFs) and energetic materials. researchgate.netlifechemicals.com The specific substitution pattern of this compound could be leveraged to design MOFs with tailored properties for applications such as gas storage or separation. Its high nitrogen content and the presence of a nitro group also suggest potential for investigation in the field of energetic materials, although this would require careful and specialized handling and characterization.
Computational Modeling: Further in-depth computational studies using DFT and molecular dynamics simulations could provide a more detailed understanding of the adsorption behavior of this compound on different metal surfaces. Such studies could elucidate the preferred orientation of the molecule on the surface and the nature of the chemical bonds formed, guiding the design of more effective corrosion inhibitors.
Q & A
Q. What are the standard synthetic methodologies for preparing 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl/ammonium chloride) .
- Step 2 : Introduction of the 2-methoxy-4-nitrophenyl group via nucleophilic substitution or palladium-catalyzed coupling reactions. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used, with temperature controlled between 60–80°C to optimize yield .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization .
Key considerations : pH control during cycloaddition and inert atmospheres for coupling reactions to prevent side products .
Q. How is the molecular structure of this compound characterized experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic nitro groups at δ 8.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] peak at m/z 262.2) .
Q. What reaction conditions are critical for optimizing yield and purity?
- Temperature : Elevated temperatures (70–90°C) enhance cycloaddition efficiency but may degrade nitro groups; reflux conditions require inert atmospheres .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Catalysts : Azide-safe catalysts (e.g., ZnBr) reduce side reactions during tetrazole formation .
Advanced Research Questions
Q. How can computational modeling elucidate electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in SNAr reactions .
- Molecular Dynamics (MD) : Simulates solvent interactions to rationalize solubility trends (e.g., DMSO stabilizes the tetrazole ring via hydrogen bonding) .
- Hirshfeld Surface Analysis : Maps crystal packing interactions (e.g., π-π stacking of nitrophenyl groups) using X-ray data .
Q. What methodologies are employed to evaluate biological activity?
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Data collection : Single crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using Cu-Kα radiation (λ = 1.5418 Å) .
- Refinement with SHELX : Software refines bond lengths/angles (e.g., C-N bond in tetrazole: ~1.32 Å) and validates hydrogen bonding networks .
- Validation : R-factor (<0.05) and residual density maps ensure model accuracy .
Q. How do structural modifications influence stability and bioactivity?
- Nitro group position : Para-nitro (vs. ortho) enhances thermal stability (TGA decomposition >200°C) but may reduce solubility .
- Methoxy vs. halogen substitution : Methoxy improves metabolic stability (microsomal assays), while bromine increases lipophilicity (logP ↑ by ~0.5) .
- Tetrazole ring substitution : 1,5-disubstitution (vs. 1,4-) alters dipole moments, affecting binding to hydrophobic enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
